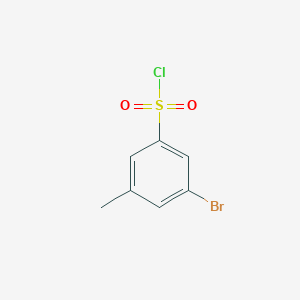

3-Bromo-5-methylbenzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYSYHSTNHHVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646223 | |

| Record name | 3-Bromo-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-33-2 | |

| Record name | 3-Bromo-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-methylbenzene-1-sulfonyl chloride, a halogenated aromatic sulfonyl chloride. Due to its reactive sulfonyl chloride group and the presence of bromo and methyl functionalities, this compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document covers its chemical identity, physicochemical properties, a representative synthesis protocol, and its key reactions, with a focus on applications relevant to drug discovery and development.

Chemical Identity and Properties

This compound is an organic compound featuring a benzene ring substituted with a bromo, a methyl, and a sulfonyl chloride group at positions 3, 5, and 1, respectively. The presence of the highly reactive sulfonyl chloride moiety makes it a valuable precursor for the synthesis of sulfonamides, sulfonates, and other sulfur-containing derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885520-33-2 | [1] |

| Molecular Formula | C₇H₆BrClO₂S | [1] |

| Molecular Weight | 269.54 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1)Br)S(=O)(=O)Cl | [2] |

| InChI Key | BSYSYHSTNHHVJL-UHFFFAOYSA-N | [2] |

| Predicted XlogP | 3.0 | [2] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 268.90331 |

| [M+Na]⁺ | 290.88525 |

| [M-H]⁻ | 266.88875 |

| [M+NH₄]⁺ | 285.92985 |

| Source: PubChemLite.[2] |

Synthesis and Experimental Protocols

Representative Protocol: Chlorosulfonation of 3-Bromo-1-methylbenzene

This protocol is a representative procedure for the synthesis of arylsulfonyl chlorides and may require optimization for this specific substrate.

Objective: To synthesize this compound from 3-Bromo-1-methylbenzene (m-bromotoluene).

Materials:

-

3-Bromo-1-methylbenzene

-

Chlorosulfonic acid (HSO₃Cl)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3-Bromo-1-methylbenzene (1 equivalent) in a suitable solvent like dichloromethane.

-

Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, ensuring the temperature does not rise above 10 °C. The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylbenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive sulfonyl chloride group and a bromo-methyl substituted phenyl ring, makes it a versatile building block for the synthesis of a wide range of novel molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and spectral characterization of this compound, aimed at supporting research and development activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the key physical and chemical characteristics of this compound. Where experimental data for the target compound is unavailable, predicted values or data from structurally similar compounds are provided for estimation and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source/Notes |

| Chemical Name | This compound | IUPAC |

| CAS Number | 885520-33-2 | [1] |

| Molecular Formula | C₇H₆BrClO₂S | [1] |

| Molecular Weight | 269.54 g/mol | [1] |

| Appearance | White to off-white solid (typical for aryl sulfonyl chlorides) | General knowledge |

| Melting Point | No experimental data found. For comparison, 3-Bromobenzenesulfonyl chloride has a melting point of 30-33 °C. | |

| Boiling Point | 337.2 ± 35.0 °C (Predicted) | |

| Density | No experimental data found. For comparison, 3-Bromobenzenesulfonyl chloride has a density of 1.773 g/mL at 25 °C. | |

| Flash Point | 157.7 ± 25.9 °C (Predicted) | [2] |

Table 2: Solubility and Storage Information

| Property | Details | Source/Notes |

| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. Reacts with protic solvents like water and alcohols. | General knowledge of aryl sulfonyl chlorides |

| Storage Conditions | Store in an inert atmosphere at room temperature. Keep container tightly closed in a dry and well-ventilated place. Moisture sensitive. | [1] |

Synthesis and Purification

The synthesis of this compound can be approached through established methods for the preparation of aryl sulfonyl chlorides. The two primary routes involve the chlorosulfonation of the corresponding substituted toluene or the diazotization of the corresponding aniline followed by a Sandmeyer-type reaction.

Experimental Protocols

1. Synthesis via Chlorosulfonation of 3-Bromo-5-methyltoluene (Hypothetical Protocol)

This method involves the direct reaction of 3-bromo-5-methyltoluene with chlorosulfonic acid.

-

Materials: 3-Bromo-5-methyltoluene, Chlorosulfonic acid, Dichloromethane (DCM), Crushed ice, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

-

Procedure:

-

In a fume hood, dissolve 3-bromo-5-methyltoluene in dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

2. Synthesis via Diazotization of 3-Bromo-5-methylaniline (General Procedure)

This route involves the conversion of 3-bromo-5-methylaniline to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(I) catalyst.

-

Materials: 3-Bromo-5-methylaniline, Hydrochloric acid, Sodium nitrite, Sulfur dioxide, Copper(I) chloride, Acetic acid.

-

Procedure:

-

Dissolve 3-bromo-5-methylaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the mixture into ice water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Purification

The crude this compound can be purified by recrystallization.

-

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a hot solvent system, such as a mixture of hexanes and ethyl acetate.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the synthesized compound. While obtaining the actual spectra can be dependent on the supplier, the expected spectral features are outlined below.

Table 3: Spectroscopic Data for this compound

| Spectrum | Expected Features |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm). The methyl protons will appear as a singlet in the aliphatic region (δ ~2.5 ppm). The integration of these signals will correspond to the number of protons. |

| ¹³C NMR | Aromatic carbons will show signals in the range of δ 120-150 ppm. The carbon of the methyl group will appear at a higher field (δ ~20 ppm). The carbon atom attached to the sulfonyl chloride group will be significantly deshielded. |

| FTIR | Characteristic strong absorption bands for the sulfonyl chloride group (S=O asymmetric and symmetric stretching) are expected around 1370 cm⁻¹ and 1180 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns for [M]+, [M+2]+, and [M+4]+ will be observed. Fragmentation will likely involve the loss of the chlorine atom and the SO₂ group. |

Reactivity and Applications

This compound is a reactive compound that participates in typical reactions of aryl sulfonyl chlorides. The sulfonyl chloride group is a good leaving group and is susceptible to nucleophilic attack.

-

Reactions with Nucleophiles: It readily reacts with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to hydrolyze to the corresponding sulfonic acid. These reactions are fundamental in the synthesis of various biologically active molecules and functional materials.

-

Friedel-Crafts Reactions: The sulfonyl chloride can undergo Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst to form sulfones.

-

Applications in Drug Development: While no specific signaling pathways directly modulated by this compound have been identified in the public domain, its derivatives, particularly sulfonamides, are a well-established class of therapeutic agents with a broad range of biological activities. The presence of the bromo and methyl substituents allows for further chemical modifications, making it a valuable scaffold for combinatorial chemistry and the development of new drug candidates. For instance, a structurally related compound, methyl 3-bromo-4,5-dihydroxybenzoate, has been shown to regulate TLR/NF-κB signaling pathways in the context of inflammatory bowel disease.[3][4]

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of an aryl sulfonyl chloride, which is applicable to this compound.

Caption: General workflow for the synthesis and purification of aryl sulfonyl chlorides.

General Reactivity of Aryl Sulfonyl Chlorides

This diagram illustrates the common reactions of aryl sulfonyl chlorides with various nucleophiles.

References

Structural Analysis of 3-Bromo-5-methylbenzene-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 3-bromo-5-methylbenzene-1-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its physicochemical properties, a probable synthetic route with a detailed experimental protocol, and an in-depth analysis of its expected spectroscopic characteristics.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. Due to the limited availability of experimental data for this specific compound, some values are based on closely related analogs and are indicated as such.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrClO₂S | [1][2] |

| Molecular Weight | 269.54 g/mol | [1] |

| CAS Number | 885520-33-2 | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 30-33 °C (for 3-bromobenzenesulfonyl chloride) | |

| Boiling Point | 90-91 °C at 0.5 mmHg (for 3-bromobenzenesulfonyl chloride) | |

| Solubility | Soluble in most organic solvents; reacts with protic solvents (e.g., water, alcohols) | - |

Synthesis

A probable and direct synthetic route to this compound is the electrophilic aromatic substitution (chlorosulfonation) of 3-bromotoluene using chlorosulfonic acid.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Chlorosulfonation of 3-Bromotoluene

This protocol is adapted from established procedures for the synthesis of aryl sulfonyl chlorides.

Materials:

-

3-Bromotoluene

-

Chlorosulfonic acid

-

Dichloromethane (anhydrous)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-bromotoluene (1 equivalent). Dissolve the starting material in anhydrous dichloromethane.

-

Cooling: Cool the flask to 0-5 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-4 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. Hydrogen chloride gas will be evolved and should be appropriately vented or trapped.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with cold water and saturated aqueous sodium bicarbonate solution until the effervescence ceases. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Caption: Step-by-step workflow for the synthesis and purification.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons.

-

Aromatic Protons (3H): Three signals in the aromatic region (typically δ 7.5-8.0 ppm). Due to the substitution pattern, these protons will appear as singlets or narrowly split doublets/triplets. The proton between the bromo and sulfonyl chloride groups is expected to be the most downfield.

-

Methyl Protons (3H): A singlet in the aliphatic region (typically δ 2.4-2.6 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display six signals for the aromatic carbons and one for the methyl carbon.

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (typically δ 120-145 ppm). The carbons directly attached to the bromine, sulfonyl chloride, and methyl groups will have characteristic chemical shifts. The carbon attached to the sulfonyl chloride group will be significantly downfield.

-

Methyl Carbon (1C): A signal in the aliphatic region (typically δ 20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the sulfonyl chloride group.

-

S=O Asymmetric Stretch: A strong band in the region of 1370-1390 cm⁻¹.

-

S=O Symmetric Stretch: A strong band in the region of 1170-1190 cm⁻¹.

-

C-S Stretch: A band in the region of 650-750 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Bending: Signals in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and isotopic distribution.

-

Molecular Ion (M⁺): A cluster of peaks corresponding to the molecular ion will be observed. Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic pattern (M, M+2, M+4).

-

Fragmentation: Common fragmentation patterns for sulfonyl chlorides include the loss of the chlorine atom (-Cl) and the entire sulfonyl chloride group (-SO₂Cl).

Caption: Relationship between molecular structure and expected spectroscopic data.

This technical guide provides a foundational understanding of the structural and synthetic aspects of this compound. The provided experimental protocol offers a viable route for its synthesis, and the predicted spectroscopic data will be invaluable for its characterization. Researchers are advised to consult safety data sheets (SDS) for all chemicals used and to perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to the Reactivity of 3-Bromo-5-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methylbenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that holds significant potential as a versatile building block in organic synthesis. Its trifunctional nature, featuring a sulfonyl chloride group, a bromine atom, and a methyl-substituted benzene ring, allows for a diverse range of chemical transformations. The sulfonyl chloride moiety serves as a reactive handle for the formation of sulfonamides and sulfonate esters, which are prevalent in medicinal chemistry. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and C-N coupled systems. The methyl group, in turn, influences the electronic properties and steric environment of the molecule. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its core reactions, and offering insights into its application in synthetic chemistry.

Core Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group and the susceptibility of the aryl bromide to engage in cross-coupling reactions.

Nucleophilic Substitution at the Sulfonyl Group: Sulfonamide and Sulfonate Ester Formation

The sulfur atom of the sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic attack by amines, alcohols, and phenols to form the corresponding sulfonamides and sulfonate esters.

Reaction with Amines (Sulfonamide Formation):

This is one of the most fundamental reactions of sulfonyl chlorides. The reaction with primary or secondary amines, typically in the presence of a base such as triethylamine or pyridine to neutralize the HCl byproduct, yields sulfonamides. Sulfonamides are a critical class of compounds in drug discovery, known for their antibacterial, diuretic, and hypoglycemic properties.

General Experimental Protocol for Sulfonamide Synthesis:

To a solution of an amine (1.0 eq.) and a base (e.g., triethylamine, 1.2 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, a solution of this compound (1.1 eq.) in the same solvent is added dropwise. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The workup usually involves washing with aqueous acid and brine, followed by drying of the organic layer and purification by column chromatography.

Logical Relationship: Sulfonamide Formation

Synthesis of 3-Bromo-5-methylbenzene-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Bromo-5-methylbenzene-1-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy: The Sandmeyer Approach

The most direct and widely applicable method for the synthesis of this compound is the Sandmeyer-type reaction. This well-established methodology involves two primary transformations:

-

Diazotization: The starting material, 3-bromo-5-methylaniline, is converted to a diazonium salt using a nitrosating agent, typically sodium nitrite, in an acidic medium at low temperatures.

-

Sulfochlorination: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to yield the desired sulfonyl chloride. This reaction is a modification of the classic Sandmeyer reaction.[1][2][3][4][5]

This approach offers excellent regiocontrol and is amenable to a variety of substituted anilines.[6]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound, based on established general protocols for Sandmeyer-type sulfochlorination reactions.[6][7]

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol of starting aniline) | Role |

| 3-Bromo-5-methylaniline | C₇H₈BrN | 186.05 | 1.86 g (10 mmol) | Starting Material |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~10 mL | Solvent/Acid Catalyst |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | Diazotizing Agent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~60 mL | Solvent for SO₂ |

| Sulfur Dioxide | SO₂ | 64.07 | Saturated Solution | Reagent |

| Copper(I) Chloride | CuCl | 98.99 | 1.5 g | Catalyst |

| Ice | H₂O | 18.02 | As needed | Cooling |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction Solvent |

Table 2: Reaction Parameters

| Parameter | Value |

| Diazotization Temperature | -10°C to -5°C |

| Sulfochlorination Temperature | Maintained below 30°C |

| Reaction Time (Diazotization) | ~45 minutes |

| Reaction Time (Sulfochlorination) | ~30 minutes for addition |

| Work-up Procedure | Aqueous work-up and extraction |

Detailed Experimental Protocol

This protocol is adapted from a general and reliable procedure for the synthesis of arylsulfonyl chlorides via the Sandmeyer reaction.[6]

3.1. Preparation of the Diazonium Salt Solution

-

In a 250 mL beaker, dissolve 1.86 g (10 mmol) of 3-bromo-5-methylaniline in 10 mL of concentrated hydrochloric acid.

-

Cool the resulting solution to -10°C in an ice-salt bath with gentle stirring.

-

In a separate beaker, prepare a solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline hydrochloride solution. Maintain the temperature between -10°C and -5°C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 45 minutes at the same temperature to ensure complete diazotization.

3.2. Preparation of the Sulfur Dioxide-Copper(I) Chloride Reagent

-

In a 500 mL beaker equipped with a magnetic stirrer, add 60 mL of glacial acetic acid.

-

Bubble sulfur dioxide gas through the acetic acid until the solution is saturated.

-

To this saturated solution, add 1.5 g of copper(I) chloride. Continue bubbling sulfur dioxide until the initial yellow-green suspension turns to a blue-green color.

-

Cool this mixture in an ice bath.

3.3. The Sandmeyer Reaction

-

Once the temperature of the sulfur dioxide-copper(I) chloride reagent is below 10°C, slowly add the previously prepared diazonium salt solution in portions over a period of approximately 30 minutes.

-

Significant foaming may occur upon addition; this can be controlled by the slow addition rate and occasional addition of a few drops of diethyl ether.

-

The temperature of the reaction mixture should be carefully monitored and maintained below 30°C during the addition.

3.4. Isolation and Purification of the Product

-

After the addition of the diazonium salt is complete, stir the reaction mixture for an additional 30 minutes at room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of an ice-water mixture.

-

The product, this compound, should precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent, such as a mixture of hexane and ethyl acetate.

-

Dry the purified product under vacuum to obtain this compound.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for this compound.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. byjus.com [byjus.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Spectral Data of 3-Bromo-5-methylbenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 3-Bromo-5-methylbenzene-1-sulfonyl chloride. Due to the limited availability of experimental spectra for this specific compound, this report leverages spectral data from structurally analogous molecules to provide a robust and scientifically-grounded prediction of its key spectral features. This document also outlines comprehensive experimental protocols for the acquisition of such data and includes a workflow diagram for the structural elucidation of similar organic compounds.

Predicted Spectral Data

The spectral data for this compound has been predicted based on the known spectral characteristics of related compounds, including m-bromotoluene, benzenesulfonyl chloride, 3-bromobenzenesulfonyl chloride, and p-toluenesulfonyl chloride. The additive effects of the bromo, methyl, and sulfonyl chloride substituents on the benzene ring have been considered to estimate the chemical shifts, vibrational frequencies, and mass fragmentation patterns.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit signals corresponding to the aromatic protons and the methyl group protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 7.9 - 8.1 | s (singlet) | - |

| H-4 | ~ 7.8 - 8.0 | s (singlet) | - |

| H-6 | ~ 7.7 - 7.9 | s (singlet) | - |

| -CH₃ | ~ 2.5 | s (singlet) | - |

-

Rationale: The electron-withdrawing sulfonyl chloride group is expected to significantly deshield the ortho (H-2, H-6) and para (H-4) protons, shifting their signals downfield. The bromine atom also contributes to deshielding. The methyl group is weakly electron-donating and would have a minor shielding effect. Due to the meta-substitution pattern of all three groups, the coupling between the aromatic protons is expected to be very small (meta coupling, J ≈ 2-3 Hz) and may result in the signals appearing as sharp singlets or broadened singlets. The methyl protons, being isolated from other protons, will appear as a distinct singlet.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum would show six distinct signals for the aromatic carbons and one for the methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (-SO₂Cl) | ~ 142 - 145 |

| C-2 | ~ 130 - 133 |

| C-3 (-Br) | ~ 122 - 125 |

| C-4 | ~ 138 - 141 |

| C-5 (-CH₃) | ~ 145 - 148 |

| C-6 | ~ 127 - 130 |

| -CH₃ | ~ 21 - 23 |

-

Rationale: The carbon atoms directly attached to the electron-withdrawing sulfonyl chloride (C-1) and the electronegative bromine (C-3) will be significantly deshielded. The carbon bearing the methyl group (C-5) will also be downfield. The chemical shifts of the other aromatic carbons are influenced by the combined electronic effects of the substituents. The methyl carbon will appear in the typical aliphatic region.

Predicted Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and substituted benzene functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| S=O | ~ 1370 - 1390 | Asymmetric stretch |

| S=O | ~ 1170 - 1190 | Symmetric stretch |

| C-H (aromatic) | ~ 3050 - 3100 | Stretch |

| C-H (methyl) | ~ 2850 - 2960 | Stretch |

| C=C (aromatic) | ~ 1450 - 1600 | Stretch |

| C-Br | ~ 550 - 650 | Stretch |

| S-Cl | ~ 550 - 600 | Stretch |

-

Rationale: The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group are highly characteristic. The aromatic C-H and C=C stretching vibrations will be present in their usual regions. The C-Br and S-Cl stretching vibrations are expected in the fingerprint region.

Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired using electrospray ionization (ESI), would provide information about the molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation | Notes |

| 268/270 | [M+H]⁺ | Molecular ion peak with characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |

| 233 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 189/191 | [M-SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |

-

Rationale: The molecular ion peak will exhibit a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would involve the loss of the chlorine atom, the entire sulfonyl chloride group, and fragmentation of the aromatic ring.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

-

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for samples with low solubility or for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Setup: Lock and shim the instrument as described for ¹H NMR.

-

Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). Typical parameters include a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 128-1024) to achieve an adequate signal-to-noise ratio.

-

Processing: Process the FID as described for ¹H NMR. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI): Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.

-

Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

-

Processing: The instrument software will process the raw data to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral analysis and structural elucidation of an organic compound like this compound.

Conclusion

The Biological Activity of 3-Bromo-5-methylbenzenesulfonamides and Related Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its inherent ability to interact with biological targets, particularly metalloenzymes, has led to the development of drugs with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the biological activities of 3-bromo-5-methylbenzenesulfonamides and structurally related compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. While specific data for the 3-bromo-5-methyl substitution pattern is limited in publicly available research, this guide draws upon data from closely related bromo-substituted benzenesulfonamide derivatives to provide a thorough understanding of their potential therapeutic applications.

Anticancer Activity

Bromo-substituted benzenesulfonamides have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines through multiple mechanisms of action. These include the inhibition of key enzymes involved in tumor growth and proliferation, induction of apoptosis, and cell cycle arrest.[2][3]

Enzyme Inhibition

A primary mechanism by which benzenesulfonamide derivatives exert their anticancer effects is through the inhibition of enzymes crucial for cancer cell survival and progression.

Recent studies have identified novel sulfonamide derivatives as potent activators of tumor pyruvate kinase M2 (PKM2), an enzyme that plays a critical role in cancer metabolism. One such derivative, compound 9b, demonstrated a potent and selective antiproliferative effect against A549 lung cancer cells.[4] Activation of PKM2 leads to a decrease in lactate production and an increase in reactive oxygen species, ultimately inducing apoptosis.[4]

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are key targets for anticancer drug development.[3] Benzenesulfonamides are well-established inhibitors of these zinc-containing metalloenzymes.[1] Inhibition of CA IX and XII can disrupt pH regulation in the tumor microenvironment, leading to reduced tumor growth and metastasis. Several beta-lactam substituted benzenesulfonamides have shown potent inhibition of hCA I and II, with some also exhibiting significant anticancer activity against the MCF-7 breast cancer cell line.[5]

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase involved in this process. Novel sulfonamide derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating significant cytotoxicity against various cancer cell lines, including HCT-116, HepG-2, and MCF-7.[6]

Bromodomain-containing proteins, such as BRD4, are epigenetic readers that play a crucial role in the regulation of oncogenes. A specific derivative, 3-Bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide, has been synthesized and evaluated as a BRD4 inhibitor for the potential treatment of acute myeloid leukemia.[7]

Cell Cycle Arrest and Apoptosis

In addition to enzyme inhibition, bromo-substituted benzenesulfonamides can induce cell cycle arrest and apoptosis in cancer cells. For example, some novel sulfonamides have been shown to cause G2/M and Pre-G1 phase arrest in the cell cycle, leading to programmed cell death.[4][6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected bromo-substituted benzenesulfonamide derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 6 | HCT-116 | 3.53 | VEGFR-2 Inhibition | [6] |

| Compound 6 | HepG-2 | 3.33 | VEGFR-2 Inhibition | [6] |

| Compound 6 | MCF-7 | 4.31 | VEGFR-2 Inhibition | [6] |

| Compound 15 | - | 0.0787 (VEGFR-2) | VEGFR-2 Inhibition | [6] |

| Compound 3a | - | 0.17 (EGFR) | EGFR Inhibition | [6] |

| Compound 5f | MCF-7 | - (Promising) | - | [5] |

| Compound 5h | MCF-7 | - (Promising) | - | [5] |

| Compound 5l | MCF-7 | - (Promising) | - | [5] |

| Compound 9b | A549 | Potent & Selective | PKM2 Activation | [4] |

Enzyme Inhibition Beyond Cancer

The inhibitory activity of bromo-substituted benzenesulfonamides extends to a variety of other enzymes with therapeutic relevance.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Inhibitors of AChE and BChE are used in the treatment of Alzheimer's disease. Certain benzenesulfonamide derivatives have been identified as potent inhibitors of these enzymes.[8][9]

α-Glycosidase and α-Amylase Inhibition

Inhibition of α-glycosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes. Benzenesulfonamide-piperazine hybrids have demonstrated inhibitory potential against α-glucosidase.[9]

Glutathione S-Transferase (GST) and Tyrosinase Inhibition

Benzenesulfonamide derivatives have also been shown to inhibit GST, an enzyme involved in detoxification and drug resistance, and tyrosinase, a key enzyme in melanin synthesis.[8][9]

Quantitative Data on Enzyme Inhibition

The following table summarizes the enzyme inhibitory activity of selected bromo-substituted benzenesulfonamide derivatives.

| Compound Series/ID | Target Enzyme | Ki (µM or nM) | Reference |

| 10 and 10i series | Acetylcholinesterase (AChE) | 2.26 ± 0.45 – 3.57 ± 0.97 µM | [8] |

| 10 and 10i series | α-Glycosidase | 95.73 ± 13.67 – 102.45 ± 11.72 µM | [8] |

| Various series | Glutathione S-Transferase (GST) | 22.76 ± 1.23 – 49.29 ± 4.49 µM | [8] |

| Compound 5 | Acetylcholinesterase (AChE) | IC50: 1.003 mM | [9] |

| Compounds 2 and 5 | Butyrylcholinesterase (BChE) | IC50: 1.008 mM | [9] |

| Compound 4 | Tyrosinase | IC50: 1.19 mM | [9] |

| Compound 3 | α-Glucosidase | IC50: 1.000 mM | [9] |

| Compound 5a | hCA II | 69.56 nM | [5] |

| Compound 5d | hCA II | 39.64 nM | [5] |

| Various | Acetylcholinesterase (AChE) | 30.95 – 154.50 nM | [5] |

Antimicrobial and Anti-inflammatory Activity

Benzenesulfonamide derivatives have a long history as antimicrobial agents. Newer derivatives continue to be explored for their activity against a range of bacteria and fungi.[10] Additionally, some compounds have demonstrated anti-inflammatory properties, for instance, by inhibiting carrageenan-induced rat paw edema.[10]

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activity of bromo-substituted benzenesulfonamides.

General Synthesis of Benzenesulfonamide Derivatives

A common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. For example, N-substituted benzenesulfonamides can be prepared by reacting the corresponding benzenesulfonyl chloride with an amino acid in the presence of a base like sodium carbonate. The reaction mixture is typically stirred at a low temperature and then allowed to warm to room temperature. The final product is often purified by acidification and recrystallization.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[11]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated to allow the conversion of MTT to formazan by mitochondrial reductases in viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay depends on the target enzyme.

The esterase activity of carbonic anhydrase is measured using 4-nitrophenyl acetate as a substrate. The hydrolysis of the substrate to 4-nitrophenol is monitored spectrophotometrically at 400 nm. The assay is performed in the presence and absence of the inhibitor to determine the inhibitory potency (Ki).

Kinase activity can be measured using various methods, including ELISA-based assays or radiometric assays that measure the incorporation of radioactive phosphate into a substrate. The assay is performed with a range of inhibitor concentrations to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with the test compound for a specific duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the research process.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. dovepress.com [dovepress.com]

- 4. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Bromo-5-methylbenzene-1-sulfonyl chloride Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-bromo-5-methylbenzene-1-sulfonyl chloride represent a promising scaffold in medicinal chemistry, exhibiting a range of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical core.

Introduction

The benzenesulfonamide moiety is a well-established pharmacophore present in numerous clinically approved drugs. The versatility of the sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamide derivatives through reactions with various amines. The specific substitution pattern of a bromine atom and a methyl group at the 3 and 5 positions of the benzene ring, respectively, imparts distinct physicochemical properties that can influence biological activity and selectivity. This guide will explore the synthesis of these derivatives and their potential as anticancer and enzyme-inhibiting agents.

Synthesis of 3-Bromo-5-methylbenzenesulfonamide Derivatives

The primary route for the synthesis of 3-bromo-5-methylbenzenesulfonamide derivatives involves the reaction of this compound with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol: Synthesis of N-Aryl-3-bromo-5-methylbenzenesulfonamides

This protocol is adapted from established methods for the synthesis of N-arylsulfonamides.

Materials:

-

This compound

-

Substituted aniline (or other amine)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or triethylamine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Amine and Base: To the stirred solution, add the desired substituted aniline (1.0-1.2 equivalents) followed by the dropwise addition of a base such as pyridine or triethylamine (1.2-1.5 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-3-bromo-5-methylbenzenesulfonamide derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity of Benzenesulfonamide Derivatives

Benzenesulfonamide derivatives have been investigated for a wide range of biological activities. The data presented below is for structurally related benzenesulfonamides, providing an indication of the potential for derivatives of this compound.

Anticancer Activity

Many benzenesulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is often multifaceted, including enzyme inhibition and disruption of key signaling pathways.

Table 1: Cytotoxicity of Representative Benzenesulfonamide Derivatives against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(Heterocyclylphenyl)benzenesulfonamides | SW480 (Colon) | Varies | [1] |

| N-(Heterocyclylphenyl)benzenesulfonamides | HCT116 (Colon) | Varies | [1] |

| Methoxy and bromo substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides | HeLa (Cervical) | Sub-micromolar | [2] |

| Methoxy and bromo substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides | MCF7 (Breast) | Sub-micromolar | [2] |

| Methoxy and bromo substituted N-(5-methoxyphenyl) methoxybenzenesulphonamides | HT-29 (Colon) | Sub-micromolar | [2] |

| Novel Sulfonamide Derivatives | HeLa (Cervical) | < 360 | [3] |

| Novel Sulfonamide Derivatives | MDA-MB-468 (Breast) | < 30 | [3] |

| Novel Sulfonamide Derivatives | MCF-7 (Breast) | < 128 | [3] |

| Benzenesulfonamides incorporating s-triazines | MDA-MB-468 (Breast) | Varies (GI% up to 62%) | [4] |

Enzyme Inhibition

The sulfonamide moiety is a known zinc-binding group, making these compounds effective inhibitors of metalloenzymes such as carbonic anhydrases and urease.

Table 2: Enzyme Inhibitory Activity of Representative Benzenesulfonamide Derivatives

| Compound/Derivative Class | Enzyme | Inhibition (Kᵢ or IC₅₀) | Reference |

| Coumarin Sulfonamides | Carbonic Anhydrase IX | Varies | [5] |

| Benzenesulfonamides incorporating s-triazines | Carbonic Anhydrase IX | Kᵢ = 38.8 nM (most active) | [4] |

| Chlorinated Sulfonamides | Urease | Varies | [6] |

Experimental Protocols for Biological Assays

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microplates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Protocol for Carbonic Anhydrase Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against carbonic anhydrase (CA) using a stopped-flow spectrophotometer to measure the CO₂ hydration activity.[5]

Materials:

-

Purified human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

-

Test compounds (dissolved in DMSO)

-

Buffer (e.g., Tris-HCl or HEPES)

-

pH indicator (e.g., phenol red)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate a solution of the CA isoenzyme with various concentrations of the test compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.[5]

-

Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over time at a specific wavelength. The initial rates of the CA-catalyzed CO₂ hydration reaction are recorded.

-

Data Analysis: The inhibition constant (Kᵢ) is determined by fitting the initial velocity data to the appropriate inhibition model.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many benzenesulfonamide derivatives are still under investigation, several studies have implicated their interference with key cellular signaling pathways, particularly in the context of cancer.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[9] In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of target genes like c-myc and cyclin D1, promoting cell proliferation.[10][11] Some benzenesulfonamide derivatives have been shown to inhibit this pathway by interfering with the interaction between β-catenin and its transcriptional co-activators.[1]

Caption: Simplified Wnt/β-catenin signaling pathway and the point of inhibition by some benzenesulfonamide derivatives.

Experimental Workflow for Synthesis and Evaluation

The overall process for developing and testing new this compound derivatives follows a logical progression from chemical synthesis to biological evaluation.

Caption: General experimental workflow for the synthesis and biological evaluation of 3-bromo-5-methylbenzenesulfonamide derivatives.

Conclusion

Derivatives of this compound are a versatile class of compounds with significant potential for the development of new therapeutic agents. Their straightforward synthesis allows for the creation of diverse chemical libraries for screening against various biological targets. The data on related benzenesulfonamides suggest that these compounds are promising candidates for anticancer and enzyme inhibitory drugs. Further research, including comprehensive structure-activity relationship studies and detailed mechanistic investigations, is warranted to fully explore the therapeutic potential of this chemical scaffold. This guide provides a foundational resource for researchers to design and execute such studies.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 3-Bromo-5-methylbenzene-1-sulfonyl Chloride in Medicinal Chemistry: A Technical Overview

For Immediate Release

Shanghai, China – December 27, 2025 – 3-Bromo-5-methylbenzene-1-sulfonyl chloride, a key aromatic sulfonyl chloride, is a versatile building block in the synthesis of a wide array of medicinally relevant compounds. Its unique substitution pattern, featuring a bromine atom and a methyl group at the meta positions relative to the sulfonyl chloride moiety, offers chemists a valuable scaffold for generating structurally diverse molecules with a range of biological activities. This technical guide explores the applications of this reagent in medicinal chemistry, focusing on its role in the development of novel therapeutic agents.

While specific, named drug candidates derived from this compound are not extensively documented in publicly available literature, the reactivity of the sulfonyl chloride group provides a clear pathway to a broad class of compounds known as sulfonamides. The general synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry, as the resulting sulfonamide group is a common feature in many approved drugs.

Core Synthesis Reaction

The fundamental application of this compound in medicinal chemistry is its reaction with various amines to form the corresponding 3-bromo-5-methyl-benzenesulfonamides. This reaction provides a modular approach to drug discovery, where the properties of the final compound can be fine-tuned by varying the amine component.

Figure 1. General synthetic workflow for the preparation of 3-bromo-5-methyl-benzenesulfonamide derivatives and their subsequent biological evaluation.

Potential Therapeutic Applications

Although direct examples are scarce in the literature for this specific reagent, the broader class of brominated and methylated benzenesulfonamides has been explored for various therapeutic targets. The presence of the bromo and methyl groups on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamides. For instance, the lipophilicity introduced by these substituents can affect cell permeability and binding to target proteins.

Potential areas of investigation for derivatives of this compound include:

-

Antimicrobial Agents: Sulfonamides have a long history as antibacterial drugs. The unique substitution pattern of this reagent could lead to novel sulfonamides with improved efficacy or a different spectrum of activity.

-

Enzyme Inhibitors: The sulfonamide moiety is a key feature in many enzyme inhibitors, including those targeting carbonic anhydrases, kinases, and proteases. The 3-bromo-5-methylphenyl group can be explored as a non-peptidic scaffold to interact with specific pockets in enzyme active sites.

-

Anticancer Agents: Many modern cancer therapies involve the inhibition of specific signaling pathways. Sulfonamide-containing molecules have been developed as inhibitors of various targets in oncology.

Experimental Protocol: General Synthesis of 3-Bromo-5-methyl-benzenesulfonamides

The following is a generalized experimental protocol for the synthesis of sulfonamides from this compound. This procedure can be adapted for a wide range of amine starting materials.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Aqueous acid (e.g., 1 M HCl) for workup

-

Aqueous base (e.g., saturated NaHCO₃) for workup

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

Dissolve the amine (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.1 to 1.5 equivalents) to the solution and stir.

-

In a separate flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.

-

Add the solution of the sulfonyl chloride dropwise to the stirring amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or aqueous acid.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with aqueous acid, water, aqueous base, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 3-bromo-5-methyl-benzenesulfonamide.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

High-Performance Liquid Chromatography (HPLC)

Conclusion

While the direct application of this compound in the development of specific, publicly disclosed drug candidates is not widely reported, its potential as a versatile building block in medicinal chemistry is evident. The straightforward synthesis of a diverse library of sulfonamides from this reagent allows for the exploration of a wide range of biological targets. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully uncover its potential in the discovery of novel therapeutic agents. The synthetic methodologies and strategic considerations outlined in this guide provide a foundation for researchers and drug development professionals to explore the utility of this valuable chemical scaffold.

An In-depth Technical Guide to 3-bromo-5-methylbenzenesulfonyl chloride: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromo-5-methylbenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride with potential applications as a building block in organic synthesis and medicinal chemistry. While specific literature on this compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. This document details probable synthesis routes, expected chemical properties and reactivity, and explores its potential in the development of novel therapeutic agents. Detailed experimental protocols, adapted from similar compounds, are provided to guide researchers in its synthesis and derivatization.

Introduction

Benzenesulfonyl chlorides are a pivotal class of reagents in organic chemistry, widely utilized for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The substituent pattern on the benzene ring significantly influences the reactivity of the sulfonyl chloride and the biological activity of its derivatives. The presence of a bromine atom and a methyl group, as in 3-bromo-5-methylbenzenesulfonyl chloride, offers a unique combination of steric and electronic properties, making it an interesting candidate for constructing diverse molecular architectures, particularly in the realm of drug discovery. Sulfonamide-based drugs have a long history of success, with applications ranging from antibacterials to diuretics, anticonvulsants, and anti-inflammatory agents. This guide aims to consolidate the available information and provide a predictive framework for the utility of 3-bromo-5-methylbenzenesulfonyl chloride.

Physicochemical Properties and Spectral Data

While experimental data for 3-bromo-5-methylbenzenesulfonyl chloride is not widely published, its basic properties can be predicted.

Table 1: Physicochemical Properties of 3-bromo-5-methylbenzenesulfonyl chloride

| Property | Value | Source |

| CAS Number | 885520-33-2 | CymitQuimica |

| Molecular Formula | C₇H₆BrClO₂S | PubChem |

| Molecular Weight | 269.54 g/mol | PubChem |

| Appearance | Predicted to be a white to off-white solid | Inferred from analogues |

Table 2: Predicted and Analogue Spectral Data

| Spectrum Type | Predicted Chemical Shifts (ppm) or Key Peaks (cm⁻¹) for 3-bromo-5-methylbenzenesulfonyl chloride | Reference Data for 5-Bromo-2-methylbenzenesulfonyl chloride[1] |

| ¹H NMR | Aromatic protons (~7.5-8.0 ppm, complex multiplet), Methyl protons (~2.5 ppm, singlet) | δ 8.20 (d, J = 2.1 Hz, 1H), 7.72 (dd, J = 8.2, 2.0 Hz, 1H), 7.31 (dd, J = 8.2, 0.8 Hz, 1H), 2.74 (s, 3H) |

| ¹³C NMR | Aromatic carbons (~120-145 ppm), Methyl carbon (~20 ppm) | δ 144.1, 138.2, 137.0, 135.0, 131.4, 120.1, 20.0 |

| IR | Strong S=O stretching bands (~1370-1410 cm⁻¹ and 1160-1210 cm⁻¹) | Not available |

| Mass Spec (MS) | Molecular ion peak corresponding to the isotopic pattern of Br and Cl | Not available |

Note: The provided NMR data is for an isomer and should be used as a guide for the expected regions of resonance for the target compound.

Synthesis of 3-bromo-5-methylbenzenesulfonyl chloride

Two primary synthetic routes are plausible for the preparation of 3-bromo-5-methylbenzenesulfonyl chloride.

Route 1: Electrophilic Chlorosulfonylation of 3-Bromo-5-methylbenzene (m-bromotoluene)

This is a direct approach where m-bromotoluene is reacted with chlorosulfonic acid. The directing effects of the bromine (meta-directing) and the methyl group (ortho, para-directing) would likely lead to a mixture of isomers, necessitating careful purification.

Caption: Synthetic pathway via chlorosulfonylation.

Route 2: Diazotization of 3-bromo-5-methylaniline

A more regioselective method involves the diazotization of 3-bromo-5-methylaniline, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Caption: Two-step synthesis via diazotization.

Experimental Protocols (Representative)

As a detailed experimental protocol for 3-bromo-5-methylbenzenesulfonyl chloride is not available, the following procedure for the synthesis of the isomeric 5-Bromo-2-methylbenzenesulfonyl chloride is provided as a representative method.[1]

Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride via Chlorosulfonylation[1]

Materials:

-

4-bromotoluene

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (CH₂Cl₂)

-

Ice-water

Procedure:

-

A solution of chlorosulfonic acid (7.00 mL, 103 mmol) in dichloromethane (12 mL) is prepared.

-

This solution is added dropwise to an ice-cold solution of 4-bromotoluene (2.61 g, 15 mmol) in dichloromethane (25 mL).

-

The reaction mixture is stirred in an ice bath overnight, allowing the temperature to gradually increase to 10 °C.

-

The solvent is removed under reduced pressure.

-

The residue is added dropwise to ice-water.

-

The solid product that forms is collected by filtration and washed with water.

-

The crude product can be purified by crystallization or chromatography to yield the desired sulfonyl chloride.

Expected Outcome: This procedure yields a mixture of isomers, with 5-bromo-2-methylbenzenesulfonyl chloride being the major product.[1]

Chemical Reactivity and Synthetic Applications

3-bromo-5-methylbenzenesulfonyl chloride is expected to undergo typical reactions of an aromatic sulfonyl chloride. The sulfonyl chloride group is a good leaving group, making it susceptible to nucleophilic attack.

Caption: Key reactions of the sulfonyl chloride.

The primary application of this compound is in the synthesis of sulfonamides and sulfonate esters.

-

Sulfonamide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding sulfonamides. This is the most common and significant reaction in the context of drug development.

-

Sulfonate Ester Formation: Reaction with alcohols or phenols in the presence of a base affords sulfonate esters.

Potential in Drug Development and Medicinal Chemistry

The true value of 3-bromo-5-methylbenzenesulfonyl chloride lies in its potential as a scaffold for generating libraries of novel sulfonamides for biological screening. The sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents.

The 3-bromo-5-methyl substitution pattern offers several advantages:

-

Lipophilicity and Membrane Permeability: The bromo and methyl groups increase the lipophilicity of the molecule, which can enhance cell membrane permeability and target engagement.

-

Metabolic Stability: The substitution pattern can influence the metabolic stability of the compound by blocking potential sites of oxidation.

-